

Spectroscopic and Structural Elucidation of ((4-Chlorobenzyl)oxy)trimethylsilane: A Technical Guide

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Compound of Interest

Compound Name:	((4-Chlorobenzyl)oxy)trimethylsilane
CAS No.:	14856-74-7
Cat. No.:	B1583985

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Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of chemical entities is paramount. Silyl ethers, a class of compounds renowned for their utility as protecting groups for alcohols, play a pivotal role in multi-step organic synthesis. Their stability under various reaction conditions and the ease of their cleavage make them indispensable tools for the synthetic chemist. This guide provides an in-depth technical overview of the spectroscopic properties of a specific silyl ether, **((4-Chlorobenzyl)oxy)trimethylsilane**.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights. While direct experimental spectra for this specific

compound are not widely published, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

((4-Chlorobenzyl)oxy)trimethylsilane possesses a key set of structural features that dictate its spectroscopic behavior. The molecule can be deconstructed into three primary components: the trimethylsilyl (TMS) group, the benzylic ether linkage, and the 4-chlorobenzyl moiety. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Figure 1: 2D Molecular Structure of **((4-Chlorobenzyl)oxy)trimethylsilane**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **((4-Chlorobenzyl)oxy)trimethylsilane** based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
(CH ₃) ₃ Si-	~ 0.1	Singlet	9H
-O-CH ₂ -Ar	~ 4.6 - 4.8	Singlet	2H
Aromatic H (ortho to CH ₂ O)	~ 7.3	Doublet	2H
Aromatic H (ortho to Cl)	~ 7.3	Doublet	2H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃.

Carbon	Predicted Chemical Shift (ppm)
(CH ₃) ₃ Si-	~ 0
-O-CH ₂ -Ar	~ 65 - 70
Aromatic C (quaternary, attached to CH ₂ O)	~ 137 - 139
Aromatic CH (ortho to CH ₂ O)	~ 128
Aromatic CH (ortho to Cl)	~ 129
Aromatic C (quaternary, attached to Cl)	~ 133 - 135

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands.

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~ 2960-2850	C-H stretch (aliphatic)	Medium-Strong
~ 1250	Si-CH ₃ symmetric deformation	Strong
~ 1100-1000	Si-O-C stretch	Strong
~ 840	Si-C stretch	Strong
~ 800-820	C-H out-of-plane bend (p-disubstituted benzene)	Strong
~ 700-750	C-Cl stretch	Medium

MS (Mass Spectrometry)

Table 4: Predicted m/z Values for Key Fragments in Mass Spectrometry.

m/z	Fragment Identity
214/216	[M] ⁺ (Molecular ion) with isotopic pattern for one Cl
199/201	[M - CH ₃] ⁺
125/127	[Cl-C ₆ H ₄ -CH ₂] ⁺ (4-chlorobenzyl cation)
73	[(CH ₃) ₃ Si] ⁺

Spectroscopic Data Interpretation: A Deeper Dive

¹H NMR Spectroscopy: The Proton's Perspective

The proton NMR spectrum is anticipated to be relatively simple and highly informative. The most upfield signal, appearing around 0.1 ppm, is characteristic of the nine equivalent protons of the trimethylsilyl group.[1] This signal's integration value of 9H serves as a crucial internal reference for quantifying the other protons in the molecule. The sharp singlet nature of this peak is due to the free rotation around the Si-C bonds, making all nine protons magnetically equivalent.

The benzylic protons (-O-CH₂-Ar) are expected to resonate as a singlet in the range of 4.6-4.8 ppm. The deshielding effect of the adjacent oxygen atom and the aromatic ring shifts this signal downfield. The absence of coupling to neighboring protons results in a singlet. The aromatic region will likely display a pair of doublets around 7.3 ppm, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing chlorine atom and those ortho to the benzyloxymethyl group will have slightly different chemical environments, potentially leading to two distinct, albeit overlapping, doublets. For a similar compound, 4-chlorobenzyl chloride, the aromatic protons appear around 7.316 ppm.[2]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The carbon atoms of the trimethylsilyl group are expected to produce a single, high-field signal near 0 ppm. The benzylic carbon (-O-CH₂-Ar) will be found in the range of 65-70 ppm, shifted downfield by the electronegative oxygen. The aromatic region will exhibit four distinct signals for the six carbons of the benzene ring due to symmetry. Two of these will be quaternary (non-protonated)

carbons, which typically show weaker signals. The carbon atom bearing the chlorine atom will be deshielded, as will the carbon atom attached to the benzylic ether group.

IR Spectroscopy: Probing Functional Groups

The IR spectrum is instrumental in identifying the key functional groups. The presence of the trimethylsilyl group is strongly indicated by a prominent absorption band around 1250 cm^{-1} due to the symmetric deformation of the Si-CH₃ bonds and another strong band around 840 cm^{-1} corresponding to the Si-C stretch.[3] A strong band in the $1100\text{-}1000\text{ cm}^{-1}$ region is characteristic of the Si-O-C stretching vibration.[4] The aromatic nature of the compound will be confirmed by C-H stretching vibrations just above 3000 cm^{-1} and characteristic out-of-plane bending vibrations in the fingerprint region. The C-Cl stretch is expected to appear in the $700\text{-}750\text{ cm}^{-1}$ range.

Mass Spectrometry: Fragmentation and Molecular Weight Determination

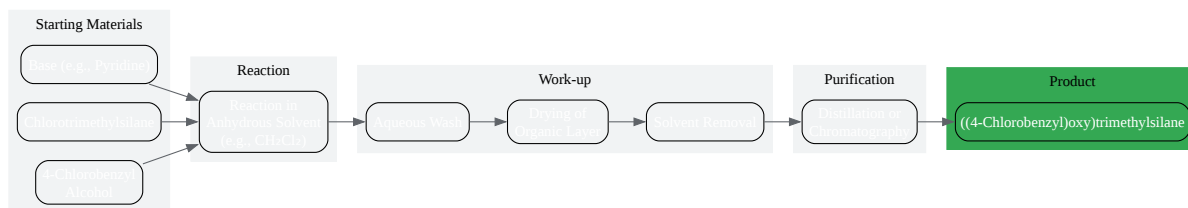
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. The molecular ion peak ($[M]^+$) for **((4-Chlorobenzyl)oxy)trimethylsilane** is expected at an m/z of 214, with a characteristic $M+2$ peak at m/z 216 of approximately one-third the intensity, confirming the presence of a single chlorine atom. A common fragmentation pathway for trimethylsilyl ethers is the loss of a methyl group, which would result in a fragment ion at m/z 199 (and 201). Another significant fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of the stable 4-chlorobenzyl cation at m/z 125 (and 127). The trimethylsilyl cation, $[(\text{CH}_3)_3\text{Si}]^+$, is also a common and stable fragment observed at m/z 73.

Experimental Protocols

The following section outlines the standard operating procedures for the acquisition of spectroscopic data for silyl ethers like **((4-Chlorobenzyl)oxy)trimethylsilane**.

Synthesis of ((4-Chlorobenzyl)oxy)trimethylsilane

A plausible synthetic route involves the reaction of 4-chlorobenzyl alcohol with a silylating agent such as chlorotrimethylsilane in the presence of a base.



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Figure 2: Synthetic Workflow for **((4-Chlorobenzyl)oxy)trimethylsilane**.

Step-by-Step Protocol:

- To a solution of 4-chlorobenzyl alcohol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.1 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **((4-Chlorobenzyl)oxy)trimethylsilane**.

NMR Data Acquisition

- Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals.

IR Data Acquisition

- Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$, co-adding at least 16 scans to improve the signal-to-noise ratio.
- Perform a background scan of the clean ATR crystal prior to sample analysis.

MS Data Acquisition

- Acquire the mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC.

- Use a suitable capillary column (e.g., a non-polar DB-5 column) and a temperature program that allows for the separation of the compound from any impurities.
- The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
- Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.

Conclusion

This technical guide provides a comprehensive spectroscopic and structural analysis of **((4-Chlorobenzyl)oxy)trimethylsilane**. By leveraging predictive data based on analogous compounds and fundamental principles, this document equips researchers with the necessary information to identify, characterize, and utilize this compound in their synthetic endeavors. The detailed experimental protocols offer a self-validating framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity of future studies involving this and related silyl ethers. The insights provided herein are intended to facilitate the efficient and accurate structural elucidation of this and similar molecules, thereby accelerating progress in chemical research and development.

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